1,5-Dithiacyclooctan-3-ol
Overview
Description
1,5-Dithiacyclooctan-3-ol is an organosulfur compound with the molecular formula C₆H₁₂OS₂. This compound is a cyclic thioether and is known for its ability to form complexes with various transition metals. It is a colorless oil that is soluble in polar solvents and has a variety of applications in both organic and inorganic chemistry .
Mechanism of Action
Target of Action
The primary target of 1,5-Dithiacyclooctan-3-ol, also known as 1,5-Dithiocan-3-ol, is lead (II) . It forms thioether complexes with lead (II), indicating a potential role in the sequestration or detoxification of this heavy metal .
Mode of Action
The compound interacts with its target, lead (II), by forming thioether complexes . This interaction likely alters the chemical properties of lead (II), potentially reducing its toxicity or availability .
Biochemical Pathways
Given its interaction with lead (ii), it may influence pathways related to heavy metal detoxification or homeostasis .
Result of Action
The formation of thioether complexes with lead (II) suggests that this compound may alter the chemical state of this heavy metal . This could potentially reduce the toxicity or availability of lead (II), although the specific molecular and cellular effects require further investigation .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of lead (II) in the environment would be necessary for the compound to exert its action . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dithiacyclooctan-3-ol can be synthesized through the reaction of 1,3-dimercaptopropane with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the cyclic thioether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiacyclooctan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated thioethers.
Scientific Research Applications
1,5-Dithiacyclooctan-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used as a ligand in the synthesis of coordination compounds and in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
1,5-Dithiacyclooctane: Similar in structure but lacks the hydroxyl group.
1,4-Dithiacyclohexane: A smaller ring structure with similar sulfur coordination properties.
1,3-Dithiacyclopentane: An even smaller ring structure with similar chemical properties.
Uniqueness
1,5-Dithiacyclooctan-3-ol is unique due to the presence of the hydroxyl group, which allows for additional hydrogen bonding and reactivity compared to its analogs. This makes it particularly useful in forming more stable and diverse complexes with transition metals .
Properties
IUPAC Name |
1,5-dithiocan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c7-6-4-8-2-1-3-9-5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMSAPPXLGVSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CSC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357585 | |
Record name | 1,5-Dithiocan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86944-00-5 | |
Record name | 1,5-Dithiocan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dithiacyclooctan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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